molecular formula C10H11N3O B8586509 1,2,3,4-Tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole

1,2,3,4-Tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole

Cat. No. B8586509
M. Wt: 189.21 g/mol
InChI Key: YJLKWOUUWOBRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03941788

Procedure details

1.33 g. (0.01 moles) of 2-amino-benzimidazole are dissolved in 100 ml. of alcohol, and 0.4 g. (0.01 moles) of sodium hydroxide dissolved in 5 ml. of water are added to the mixture, followed by the addition of 0.92 g. (0.01 moles) of epichlorohydrine. The reaction mixture is boiled for about 3 hours. The reaction is completed when the inorganic salt ceases to separate. The separated sodium chloride is filtered off, washed with 2 × 5 ml. of alcohol, and the combined filtrate and wash is evaporated to dryness. 1.8 g. (80%) of white, crystalline 1,2,3,4-tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole are obtained; m.p.: 158°-160°C (heating rate: 4°C/min.).
Quantity
0.01 mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three
Quantity
0.01 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[Na+].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl>O>[OH:17][CH:15]1[CH2:16][N:6]2[C:2](=[N:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=32)[NH:1][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.01 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by the addition of 0.92 g
CUSTOM
Type
CUSTOM
Details
to separate
FILTRATION
Type
FILTRATION
Details
The separated sodium chloride is filtered off
WASH
Type
WASH
Details
washed with 2 × 5 ml
WASH
Type
WASH
Details
of alcohol, and the combined filtrate and wash
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1CNC2=NC3=C(N2C1)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.